(3-Chloro-4-iodophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H7ClIN It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the sequential halogenation of phenylmethanamine using chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Reactions: Formation of substituted phenylmethanamines.
Oxidation Reactions: Formation of phenylmethanone derivatives.
Reduction Reactions: Formation of dehalogenated phenylmethanamines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
(3-Chloro-4-iodophenyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-iodophenyl)methanamine involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-bromophenyl)methanamine
- (3-Chloro-4-fluorophenyl)methanamine
- (3-Chloro-4-methylphenyl)methanamine
Uniqueness
(3-Chloro-4-iodophenyl)methanamine is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of halogens imparts distinct chemical reactivity and properties compared to other similar compounds. The iodine atom, in particular, can enhance the compound’s ability to participate in coupling reactions and other transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3-chloro-4-iodophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRYQONEGXBAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.